2-Oxo-2-phenylethyl 4-tert-butylbenzoate 2-Oxo-2-phenylethyl 4-tert-butylbenzoate
Brand Name: Vulcanchem
CAS No.: 63370-06-9
VCID: VC21319777
InChI: InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2
Molecular Formula: C19H20O3
Molecular Weight: 296.4 g/mol

2-Oxo-2-phenylethyl 4-tert-butylbenzoate

CAS No.: 63370-06-9

Cat. No.: VC21319777

Molecular Formula: C19H20O3

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-2-phenylethyl 4-tert-butylbenzoate - 63370-06-9

Specification

CAS No. 63370-06-9
Molecular Formula C19H20O3
Molecular Weight 296.4 g/mol
IUPAC Name phenacyl 4-tert-butylbenzoate
Standard InChI InChI=1S/C19H20O3/c1-19(2,3)16-11-9-15(10-12-16)18(21)22-13-17(20)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3
Standard InChI Key NIXSOSYCLZNKAC-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)OCC(=O)C2=CC=CC=C2

Introduction

2-Oxo-2-phenylethyl 4-tert-butylbenzoate is an organic compound belonging to the class of esters, which are formed by the reaction of an alcohol and a carboxylic acid. This compound is particularly notable for its applications in organic synthesis and medicinal chemistry, featuring a phenyl group and a tert-butyl group attached to a benzoate moiety.

Synthesis Methods

The synthesis of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate typically involves several steps, starting from commercially available materials such as 4-tert-butylbenzoic acid and phenylethylamine derivatives. One synthesis route involves reacting 4-tert-butylbenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride, using triethylamine as a base to facilitate the reaction. The product can be purified through recrystallization or chromatography.

Applications and Biological Activity

This compound is of interest in various fields due to its potential applications in organic synthesis and medicinal chemistry. Research suggests that compounds similar to 2-Oxo-2-phenylethyl 4-tert-butylbenzoate may influence pathways related to pain perception and inflammation through interactions with biochemical pathways and molecular targets.

Application AreaPotential Use
Organic SynthesisIntermediate for complex molecules
Medicinal ChemistryPotential anti-inflammatory or analgesic properties

Comparison with Similar Compounds

Several compounds share structural similarities with 2-Oxo-2-phenylethyl 4-tert-butylbenzoate, such as 2-Oxo-2-phenylethyl benzoate and 4-Methylbenzoate. These compounds illustrate the diversity of chemical behavior within this class of molecules, highlighting the unique features of 2-Oxo-2-phenylethyl 4-tert-butylbenzoate that may influence its applications and interactions.

CompoundStructure FeaturesUnique Aspects
2-Oxo-2-phenylethyl benzoateSimilar core structure without tert-butyl groupOften used as a precursor for other derivatives
4-MethylbenzoateMethyl substitution on the benzoate ringExhibits different solubility and reactivity
Phenacyl benzoateBasic phenacyl structure with benzoic acidKnown for its use in photochemistry applications
4-Tert-butylanilineContains an amine group instead of carbonylDisplays different biological activity

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